molecular formula C8H12N2O B1327113 5-Methyl-3-pyrrolidin-2-ylisoxazole CAS No. 1000932-34-2

5-Methyl-3-pyrrolidin-2-ylisoxazole

Cat. No. B1327113
M. Wt: 152.19 g/mol
InChI Key: QHCHHBRSMFGRQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives is often achieved through multicomponent reactions, as described in the synthesis of pyrrolo[3,4-b]pyridin-5-one from simple starting materials such as aldehydes, amines, and isocyanoacetamide, followed by a reaction with unsaturated acyl chloride . Similarly, the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles from nitrile oxides and diethoxybut-2-enoate suggests a potential route for synthesizing the 5-Methyl-3-pyrrolidin-2-ylisoxazole by modifying the starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often determined using X-ray diffraction, as seen in the structural analysis of a triazolo benzoxadiazocine derivative . Theoretical calculations such as Hartree-Fock (HF) and Density Functional Theory (DFT) are also employed to predict the molecular structure and properties . These methods could be applied to determine the molecular structure of 5-Methyl-3-pyrrolidin-2-ylisoxazole.

Chemical Reactions Analysis

The reactivity of isoxazole derivatives can be inferred from the reactivity of similar compounds. For instance, the reactivity of 4-amino-1,2,4-triazole derivatives in the presence of metal ions leading to deamination and the formation of triazolate bridges in metal complexes provides insights into the potential reactivity of isoxazole derivatives under similar conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are closely related to their molecular structure. The optical properties of triazole derivatives, such as their optical susceptibilities and hyperpolarizability, have been studied using theoretical methods . These properties are influenced by the molecular structure and can be predicted for 5-Methyl-3-pyrrolidin-2-ylisoxazole using similar computational techniques. Additionally, the synthesis and characterization of triazole derivatives, including their antioxidant and antiradical activities, suggest that 5-Methyl-3-pyrrolidin-2-ylisoxazole may also exhibit such properties .

Scientific Research Applications

1. Scaffold for Synthesis of Highly Functionalized Derivatives

Research by Ruano, Fajardo, and Martín (2005) in "Tetrahedron" demonstrated that derivatives of pyridin-3-ylisoxazoles, similar in structure to 5-Methyl-3-pyrrolidin-2-ylisoxazole, serve as a useful scaffold for synthesizing a variety of highly functionalized isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).

2. Antimicrobial and Antioxidant Activities

A study by Tay et al. (2022) in "Brazilian Journal of Pharmaceutical Sciences" explored the synthesis of pyridyl substituted thiazolyl triazole derivatives, which included compounds structurally related to 5-Methyl-3-pyrrolidin-2-ylisoxazole. These derivatives showed significant in vitro antimicrobial and antioxidant activities (Tay et al., 2022).

3. Potent Inhibitors Against Caspase-3

Jiang and Hansen (2011) in "Bioorganic & Medicinal Chemistry Letters" identified disubstituted 1,2,3-triazoles, structurally similar to 5-Methyl-3-pyrrolidin-2-ylisoxazole, as potent inhibitors against caspase-3, suggesting potential therapeutic applications in apoptosis-related diseases (Jiang & Hansen, 2011).

4. Selective COX-1 Inhibitors

A study in "Journal of Medicinal Chemistry" by Vitale et al. (2013) discussed the synthesis of diarylisoxazoles, including 3-(5-Chlorofuran-2-yl)-5-methyl-4-phenylisoxazole, which showed selective inhibition of cyclooxygenase-1 (COX-1) and potential antiplatelet efficacy (Vitale et al., 2013).

Future Directions

While specific future directions for 5-Methyl-3-pyrrolidin-2-ylisoxazole were not found, the compound belongs to the class of isoxazoles, which are of significant interest in drug discovery . Therefore, future research may focus on exploring its potential therapeutic applications.

properties

IUPAC Name

5-methyl-3-pyrrolidin-2-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-5-8(10-11-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCHHBRSMFGRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649339
Record name 5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-pyrrolidin-2-ylisoxazole

CAS RN

1000932-34-2
Record name 5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-3-(pyrrolidin-2-yl)-1,2-oxazole
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